molecular formula C20H22N2O4 B2410547 4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid CAS No. 893681-08-8

4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid

Cat. No.: B2410547
CAS No.: 893681-08-8
M. Wt: 354.406
InChI Key: KCYZEIXWWRJHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({3-[(9H-Fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid is a synthetic organic compound of interest in chemical biology and proteomics research. This molecule features a 9H-fluoren-9-ylideneaminooxy (Fmoc-oxime) functional group, a moiety that in related compounds has been shown to interact with transport proteins such as transthyretin . The structure combines a fluorene-based protecting group with a hydroxypropylamino-butanoic acid linker, making it a potential candidate for developing novel bioconjugation strategies, protein surface modification, and as a building block in synthetic chemistry. The compound is provided as a solid and should be stored in a cool, dark place under an inert atmosphere to maintain stability. This product is intended for research purposes only in laboratory settings and is not suitable for diagnostic, therapeutic, or personal use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

4-[[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-14(12-21-11-5-10-19(24)25)13-26-22-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-4,6-9,14,21,23H,5,10-13H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYZEIXWWRJHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOCC(CNCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid typically involves the reaction of fluorenylideneaminooxy compounds with hydroxypropylamine and butanoic acid derivatives. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorenylideneamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of fluorenylideneamino-substituted compounds .

Scientific Research Applications

4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The fluorenylideneamino group can bind to proteins and enzymes, modulating their activity and leading to various biological effects . The compound’s ability to inhibit fibril formation in transthyretin amyloidosis is one example of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((9H-fluoren-9-ylideneamino)oxy)-2-methylpropanoic acid
  • 3-((9H-fluoren-9-ylideneamino)oxy)propanoic acid
  • 2-(9H-fluoren-9-ylideneaminooxy)acetic acid

Uniqueness

4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid is unique due to its specific structural features, such as the hydroxypropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid is a derivative of fluorenone, which has gained attention for its potential biological activities in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N2O3C_{17}H_{22}N_{2}O_{3}, with a molecular weight of approximately 302.37 g/mol. The structural representation can be depicted as follows:

IUPAC Name 4(3[(9Hfluoren9ylideneamino)oxy]2hydroxypropylamino)butanoic acid\text{IUPAC Name }4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic\text{ acid}

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Fluorenone Derivative : This is achieved through condensation reactions involving 9-fluorenone and various amines.
  • Thioether Formation : The introduction of thio groups is performed using thiol reagents in a nucleophilic substitution reaction.
  • Acetamide Coupling : The final step involves acetamide formation through reaction with acetic anhydride or acetic acid.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its role in modulating biological pathways.

  • Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of cancer cells through the induction of apoptosis.
  • Anti-inflammatory Properties : It exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines.
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress.

Case Studies

  • In Vitro Studies : In vitro studies have indicated that the compound significantly reduces the viability of various cancer cell lines, including breast and colon cancer cells.
  • Animal Models : Animal model studies demonstrated a marked reduction in tumor size when treated with the compound compared to control groups.
Study TypeFindingsReference
In VitroReduced cell viability in cancer lines
Animal ModelsDecreased tumor size
Mechanistic StudyInduction of apoptosis

Q & A

Q. What is the functional role of the 9H-fluoren-9-ylideneamino (Fmoc-like) group in this compound’s application in peptide synthesis?

The Fmoc-like group serves as a protective moiety for amino functionalities during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., piperidine) while remaining stable under acidic coupling conditions. This allows sequential peptide chain elongation without side reactions. Analytical validation via HPLC and mass spectrometry is critical to confirm successful incorporation and deprotection .

Q. What safety protocols are essential when handling this compound, given its acute toxicity classification?

The compound is classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Researchers must:

  • Use PPE (gloves, lab coats, eye protection) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation.
  • Store in cool, dry conditions away from incompatible materials (strong acids/bases, oxidizing agents). Emergency procedures include immediate decontamination of exposed areas and medical consultation .

Q. Which analytical methods are recommended for characterizing purity and structural integrity?

  • High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects impurities under reversed-phase conditions.
  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms structural assignments, particularly the Fmoc-like group’s integrity (e.g., aromatic proton signals at δ 7.2–7.8 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthesis routes be optimized to minimize side reactions (e.g., epimerization or Fmoc cleavage)?

  • Temperature Control: Maintain reactions at 0–4°C during coupling steps to reduce racemization.
  • Coupling Reagents: Use HOBt/DIC or Oxyma Pure/DIEA systems for efficient activation with minimal side products.
  • Solvent Selection: Dichloromethane (DCM) or dimethylformamide (DMF) ensures solubility while stabilizing reactive intermediates. Monitor reaction progress via TLC or inline FTIR to terminate reactions at optimal yields .

Q. What are the implications of the compound’s pH-dependent stability for experimental design?

The compound is stable under neutral conditions but degrades in strongly acidic (pH < 2) or basic (pH > 10) environments. For biological assays:

  • Use buffered solutions (pH 6–8) to maintain integrity during cell culture or enzymatic studies.
  • Avoid prolonged exposure to trifluoroacetic acid (TFA) during SPPS deprotection; replace with milder alternatives like 1% TFA in DCM if feasible .

Q. How does the hydroxypropylamino-butanoic acid backbone influence interactions with biological targets (e.g., enzymes or receptors)?

The hydroxypropylamino moiety enhances solubility and hydrogen-bonding capacity, potentially improving target affinity. Computational docking studies (e.g., AutoDock) can predict binding modes, while surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics. Comparative studies with analogs (e.g., phenyl vs. naphthyl substituents) may reveal structure-activity relationships .

Data Contradictions and Resolution

  • Stability Discrepancies: While some SDS reports indicate stability under standard conditions , others note decomposition upon prolonged storage. Resolution: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to establish shelf-life under specific storage protocols .
  • Ecotoxicity Data Gaps: No ecotoxicological data are available. Mitigation: Follow OECD 201/202 guidelines for algal/daphnia toxicity testing if environmental release is possible during waste disposal .

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